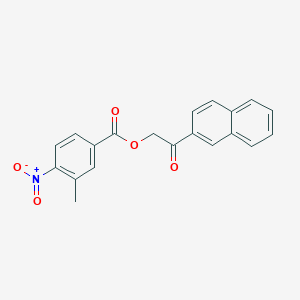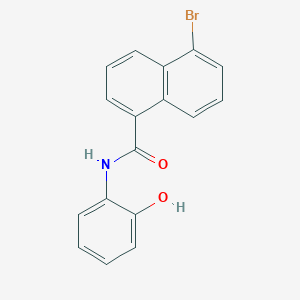![molecular formula C15H14BrFO3 B5844013 {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5844013.png)
{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is an organic compound that features a bromine atom, a fluorobenzyl group, and a methoxyphenyl group attached to a methanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the fluorobenzyl group through a nucleophilic substitution reaction. The methoxy group can be introduced via methylation, and the final step involves the reduction of the intermediate to obtain the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dehalogenated alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, making it useful in drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of {2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparación Con Compuestos Similares
Similar Compounds
- {2-bromo-4-fluorobenzyl}methanol
- {4-bromo-2-fluorobenzyl}methanol
- {2-bromo-4-methoxyphenyl}methanol
Uniqueness
{2-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol is unique due to the presence of both a fluorobenzyl and a methoxyphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
[2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-7,18H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLIVYSVSVNDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-methylpropoxy)-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B5843939.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,5-dimethylbenzamide](/img/structure/B5843941.png)
![2-[(2-chloro-3-phenyl-2-propen-1-yl)(propyl)amino]ethanol](/img/structure/B5843949.png)
![{3,5-dichloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5843950.png)
![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5843955.png)




![4,5-bis(4-methoxyphenyl)-2-{[(E)-piperidin-1-ylmethylidene]amino}furan-3-carbonitrile](/img/structure/B5843983.png)
![2-[(2-fluorobenzoyl)amino]-5-phenyl-3-thiophenecarboxylic acid](/img/structure/B5843991.png)

![4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B5844014.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5844031.png)
